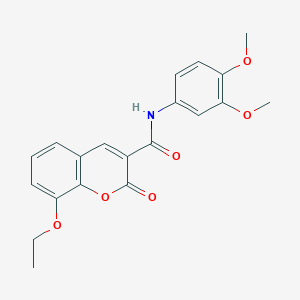

N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

CAS No.: 774591-29-6

Cat. No.: VC7093587

Molecular Formula: C20H19NO6

Molecular Weight: 369.373

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 774591-29-6 |

|---|---|

| Molecular Formula | C20H19NO6 |

| Molecular Weight | 369.373 |

| IUPAC Name | N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxochromene-3-carboxamide |

| Standard InChI | InChI=1S/C20H19NO6/c1-4-26-16-7-5-6-12-10-14(20(23)27-18(12)16)19(22)21-13-8-9-15(24-2)17(11-13)25-3/h5-11H,4H2,1-3H3,(H,21,22) |

| Standard InChI Key | KFHNFQQSSZYHOI-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)OC)OC |

Introduction

N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are characterized by a fused benzene and pyran ring structure, known for their diverse biological activities, which makes them significant in medicinal chemistry and pharmacology . This specific compound features an ethoxy group and a 3,4-dimethoxyphenyl moiety attached to the chromene core, enhancing its chemical and biological properties.

Synthesis and Chemical Reactions

The synthesis of N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. These reactions often require stirring at room temperature for several hours, followed by purification through recrystallization or chromatographic techniques to isolate the desired product. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Biological Activities and Applications

Chromene derivatives, including N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, exhibit a range of biological activities. While specific biological activities of this compound need further investigation, chromene derivatives are generally significant in medicinal chemistry due to their potential therapeutic effects.

Research Findings and Future Directions

Ongoing research emphasizes the significance of N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide in both medicinal and industrial chemistry contexts. Studies on its interaction with biological systems are crucial for understanding its mechanism of action and potential applications. Future research should focus on elucidating its biological activities and exploring its therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, including N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide and other chromene derivatives. These compounds demonstrate variations in substitution patterns that can significantly influence their chemical reactivity and biological activities.

| Compound | Key Features | Unique Aspects |

|---|---|---|

| N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide | Methoxy groups | Enhanced solubility and altered activity |

| N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide | Dichlorophenyl group | Increased lipophilicity |

| 8-Ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | Methoxy at para position | Potentially different biological activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume